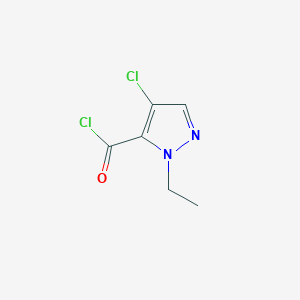

4-chloro-1-ethyl-1H-pyrazole-5-carbonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

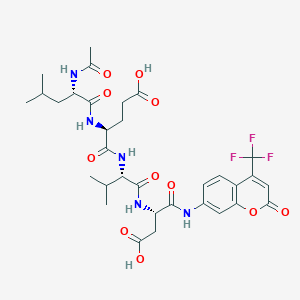

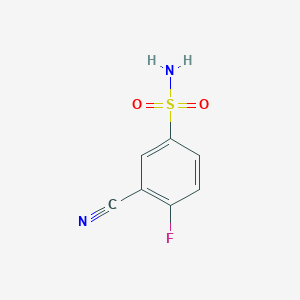

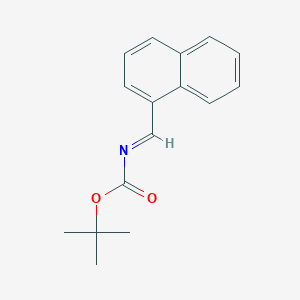

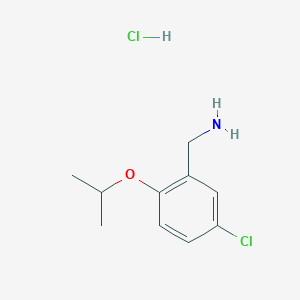

“4-chloro-1-ethyl-1H-pyrazole-5-carbonyl chloride” is a chemical compound with the CAS Number: 1171932-05-0 . It has a molecular weight of 193.03 and its molecular formula is C6H6Cl2N2O .

Synthesis Analysis

The synthesis of pyrazoles, which includes “4-chloro-1-ethyl-1H-pyrazole-5-carbonyl chloride”, can be achieved through several methods. One method involves a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride, which readily form pyrazoline intermediates under mild conditions .Molecular Structure Analysis

The InChI code for “4-chloro-1-ethyl-1H-pyrazole-5-carbonyl chloride” is 1S/C6H6Cl2N2O/c1-2-10-5(6(8)11)4(7)3-9-10/h3H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Chemical Reactions Analysis

Pyrazoles, including “4-chloro-1-ethyl-1H-pyrazole-5-carbonyl chloride”, can undergo various chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines can provide functionalized pyrazoles in good yields and high selectivity at room temperature .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-chloro-1-ethyl-1H-pyrazole-5-carbonyl chloride” include a molecular weight of 193.03 and a molecular formula of C6H6Cl2N2O .Applications De Recherche Scientifique

Synthesis and Crystal Structure

- Zhang, Zhang, and Guo (2009) demonstrated the synthesis of a compound involving 4-chloro-1-ethyl-1H-pyrazole-5-carbonyl chloride, highlighting its crystal structure and molecular orientation. The compound exhibited significant dihedral angles between its molecular components and a three-dimensional network formed by intermolecular interactions (Dehua Zhang, Xiaoyan Zhang, Lijuan Guo, 2009).

- Another study by the same authors in 2007 reported on a similar compound, emphasizing the role of intramolecular hydrogen bonds in stabilizing its molecular conformation (Dehua Zhang, Xiaoyan Zhang, Yang Liu, 2007).

Chemical Reactions and Properties

- Zheng Jing (2012) detailed the preparation process of a compound using 4-chloro-1-ethyl-1H-pyrazole-5-carbonyl chloride, focusing on its chemical reactions and confirmation of structure through various spectroscopic methods (Zheng Jing, 2012).

- In the context of heterocyclic analogues, Datterl et al. (2010) utilized this chemical in synthesizing various pyrazol-5-ols, which were further processed to yield different heterocyclic compounds. This research underscores the versatility of 4-chloro-1-ethyl-1H-pyrazole-5-carbonyl chloride in heterocyclic chemistry (Barbara Datterl, Nicole Tröstner, D. Kucharski, W. Holzer, 2010).

Synthesis of Novel Compounds

- Wu et al. (2012) focused on synthesizing novel pyrazole acyl thiourea derivatives using 4-chloro-1-ethyl-1H-pyrazole-5-carbonyl chloride as a key intermediate. This study highlights the compound's role in forming structurally diverse and biologically active molecules (Jian Wu, Qingcai Shi, Zhuo Chen, Ming He, Linhong Jin, D. Hu, 2012).

Safety and Hazards

Propriétés

IUPAC Name |

4-chloro-2-ethylpyrazole-3-carbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl2N2O/c1-2-10-5(6(8)11)4(7)3-9-10/h3H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGQMLMFFPPRDEF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)Cl)C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-1-ethyl-1H-pyrazole-5-carbonyl chloride | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B1370539.png)

![ethyl 2-[(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetate](/img/structure/B1370542.png)